![molecular formula C6H11N B3121436 3-Azabicyclo[4.1.0]heptane CAS No. 286-09-9](/img/structure/B3121436.png)
3-Azabicyclo[4.1.0]heptane
Overview
Description
3-Azabicyclo[410]heptane is a bicyclic organic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective and scalable, making it suitable for both laboratory and industrial applications . Another method involves the transition metal-catalyzed cycloisomerization of 1,6-enynes, which can produce bicyclo[4.1.0]heptenes that can be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The reduction of nitriles using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions is one such method that has been adapted for industrial use .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.
Common Reagents and Conditions
Reduction: Reduction of spirocyclic oxetanyl nitriles using NaBH4 and CoCl2 in methanol.
Substitution: Photocatalytic Minisci-like conditions can introduce various heterocycles at the bridgehead position from N-hydroxyphthalimide esters.
Major Products
The major products formed from these reactions include 3-azabicyclo[4.1.0]hepta-2,4-dienes and functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Scientific Research Applications
Pharmaceutical Development
3-Azabicyclo[4.1.0]heptane derivatives are primarily explored for their potential as therapeutic agents . They have been identified as effective inhibitors of monoamine transporters , specifically serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake inhibitors. This action suggests their applicability in treating conditions such as depression, anxiety disorders, and other mood-related conditions .
Case Study: Triple Reuptake Inhibitors
A series of compounds derived from this compound exhibited excellent bioavailability and brain penetration, demonstrating high potency and selectivity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These compounds showed promise in preclinical models for further development into antidepressants .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecular structures. Researchers utilize it to create diverse chemical libraries that can lead to the discovery of new compounds with desirable biological activities .
Synthetic Approaches
Recent studies have reported efficient synthetic methods for producing functionalized derivatives of this compound through various catalytic processes, enhancing its utility in organic synthesis .
Material Science
The compound is also applied in material science , where it contributes to the formulation of advanced materials with enhanced properties such as increased durability and environmental resistance. Its incorporation into polymer matrices has shown potential for developing materials with unique functionalities .
Agricultural Chemistry
In the field of agricultural chemistry , derivatives of this compound are being investigated for their role in developing effective agrochemicals, including pesticides and herbicides that are more environmentally friendly compared to traditional options .
Biochemical Research
Researchers utilize this compound in biochemical studies to explore enzyme mechanisms and interactions within biochemical pathways. This research aids in identifying potential therapeutic targets and understanding disease mechanisms at a molecular level .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.1.0]heptane exerts its effects is primarily through its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure allows for specific binding interactions with biological molecules, which can lead to various pharmacological effects. For example, in medicinal chemistry, it can act as a bioisostere for pyridine, thereby altering the metabolic stability and lipophilicity of drug candidates .
Comparison with Similar Compounds
3-Azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds are also used as bioisosteres for meta-substituted benzenes and have similar physicochemical properties.
Bicyclo[4.1.0]heptenes: These compounds are readily accessible via transition metal-catalyzed cycloisomerization and serve as useful building blocks in organic synthesis.
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: This compound is a potent and selective triple reuptake inhibitor with excellent bioavailability and brain penetration.
Biological Activity
3-Azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound consists of a seven-membered ring containing a nitrogen atom, which contributes to its unique reactivity and interaction with biological targets. Its derivatives, such as 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, have been synthesized and studied for their potential therapeutic applications.
Pharmacological Activity
Research indicates that this compound and its derivatives exhibit several biological activities:
- Opioid Receptor Antagonism : Compounds derived from this compound have been shown to act as opioid receptor antagonists. For instance, studies involving N-substituted derivatives demonstrated significant binding affinities and antagonist properties at μ, δ, and κ opioid receptors, suggesting their potential in pain management therapies .
- Triple Reuptake Inhibition : A series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes were identified as potent triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These compounds exhibited excellent bioavailability and brain penetration, indicating their potential for treating mood disorders .
Synthesis of Derivatives
The synthesis of this compound derivatives typically involves multi-step organic reactions that enhance the biological activity of the base structure:
Compound Name | Structural Features | Biological Activity |
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7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane | Two bromine substituents and a methyl group | Potential enzyme interaction |
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | Alkoxyalkyl substitution | Triple reuptake inhibition |
Case Studies
Several studies have focused on the biological evaluation of compounds derived from this compound:
- Opioid Receptor Studies : A study evaluated the binding affinities of various N-substituted derivatives at opioid receptors using [35S]GTPγS assays, revealing that certain rigid conformations exhibited enhanced antagonist activity compared to more flexible structures .
- In Vivo Studies : In vivo microdialysis experiments demonstrated that specific derivatives showed significant receptor occupancy in animal models, supporting their potential therapeutic use in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-azabicyclo[4.1.0]heptane derivatives in academic settings?
A transition-metal-free radical oxidation method enables oxidative cyclopropanation of aza-1,6-enynes, yielding functionalized this compound-2,4,5-triones in a single step. This approach avoids metal catalysts, operates under mild conditions, and achieves four bond formations with broad substrate compatibility. Key steps include radical initiation (e.g., using peroxides) and real-time monitoring via online ESI-MS to validate intermediates . Alternative routes involve intramolecular cyclopropanation of N-allyl/homoallyl alkylamides derived from amino acids, though yields may vary depending on protecting groups .
Q. How can structural characterization of this compound derivatives be optimized?
Combine spectroscopic techniques such as H/C NMR for stereochemical analysis, mass spectrometry (ESI-MS) for real-time reaction monitoring , and X-ray crystallography for absolute configuration determination. Computational methods (e.g., DFT) can supplement experimental data to resolve ambiguities in fused-ring systems or strained geometries .
Q. What functional groups are compatible with this compound synthesis?
The transition-metal-free radical method tolerates esters, ketones, and aryl halides, enabling post-synthetic modifications like cross-coupling or oxidation . However, strongly electron-withdrawing groups may hinder cyclopropanation efficiency, requiring tailored reaction conditions .
Advanced Research Questions
Q. How do reaction conditions influence the stability and yield of this compound intermediates?
Studies show that intermediates like 96 and 97 (Scheme 16) are stable under specific conditions but yield only trace amounts of the target compound, suggesting competing pathways or ring strain-induced decomposition. Optimizing temperature, solvent polarity, and radical scavengers can mitigate side reactions . For example, lowering reaction temperatures to 0–25°C improves selectivity in cyclopropanation steps .
Q. What mechanistic insights explain contradictions in cyclopropanation efficiency across different substrates?
Radical trapping experiments and kinetic profiling reveal that electron-rich alkenes favor faster cyclopropanation via a stepwise radical addition/ring-closure pathway, while steric hindrance in N-protected substrates slows intermediate formation. Computational studies (e.g., Fukui function analysis) further identify nucleophilic/electrophilic hotspots guiding regioselectivity .
Q. How can computational modeling predict the reactivity of this compound derivatives in drug discovery?
Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives mimicking meta-substituted phenyl rings in bioactive compounds show enhanced binding to GABA receptors, validated via in vitro assays . QSAR models further correlate bicyclic ring strain with antimicrobial activity, guiding lead optimization .
Q. What strategies address challenges in synthesizing spiro-cyclopropane-annelated analogs of this compound?
Intramolecular reductive cyclopropanation of oligocyclic precursors (e.g., glycine-derived bromoacetyl amides) under photochemical conditions enables spiro-ring formation. However, competing [2+2] photocycloadditions require precise control of light wavelength and reaction time .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQJBMXUXJUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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